molecular formula C16H14N4S B2539098 2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole CAS No. 304685-25-4

2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole

Cat. No. B2539098
CAS RN: 304685-25-4
M. Wt: 294.38
InChI Key: DBXFURHOPQBJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole" is a heterocyclic molecule that appears to be related to various benzimidazole derivatives with potential biological activities. Benzimidazole and its derivatives are a significant class of compounds with a wide range of pharmacological properties, including anion transport activity, thromboxane A2 receptor antagonism, and histamine H2-receptor antagonism .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of the benzimidazole core followed by various substitutions at specific positions on the ring to achieve desired biological activities. For instance, the synthesis of 2,6-bis(benzimidazol-2-yl)pyridine demonstrated the importance of the imidazolyl-NH fragments in anion transport processes . Similarly, the synthesis of imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives for antiulcer activities indicates the versatility of the imidazo[1,2-a]pyridine moiety in medicinal chemistry . Although the specific synthesis of "this compound" is not detailed in the provided papers, the methodologies described could be relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. For example, the potassium derivative of 2-(pyridin-2-yl)-1H-benzo[d]imidazole (BenzimidK) was synthesized and structurally characterized, which could provide insights into the coordination chemistry and ligand properties of similar compounds . The crystal structure analysis of 1,4-dimethyl-2-oxo-pyrimido[1,2-a]benzimidazole hydrate further emphasizes the importance of the planarity of the tricyclic core and π-stacking interactions for the stability and biological activity of these molecules .

Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives is influenced by the substituents on the benzimidazole core. The presence of imidazolyl-NH fragments, for example, is essential for anionophoric activity, as demonstrated by the contrast in activity between 2,6-bis(benzimidazol-2-yl)pyridine and its N-methylated analog . The specific chemical reactions involving "this compound" are not described in the provided papers, but the general reactivity trends of benzimidazole derivatives could be extrapolated.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The spectroscopic characterization and Hirshfeld surface analysis of 1,4-dimethyl-2-oxo-pyrimido[1,2-a]benzimidazole hydrate provide valuable information on the intermolecular interactions and physical properties of these compounds . The structure-activity relationships of benzimidazole and imidazo[4,5-b]pyridine acid derivatives as thromboxane A2 receptor antagonists also highlight the influence of side chain length and substitution on the potency and affinity of these molecules .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Imidazole and benzimidazole derivatives are pivotal in medicinal chemistry due to their broad spectrum of biological activities. For instance, benzimidazole derivatives exhibit antimicrobial, antiviral, antidiabetic, anti-cancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, anti-parasitic, anti-proliferative, anti-HIV, anti-convulsant, anti-inflammatory, and anti-hypertensive properties. These compounds play a critical role in the medical sector, including applications as proton pump inhibitors (Vasuki et al., 2021). Additionally, heterocyclic N-oxide derivatives, including imidazole and benzimidazole, are known for their roles in organic synthesis, catalysis, and drug development due to their anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Material Science and Optoelectronics

Compounds containing imidazole and benzimidazole structures are also significant in material science. For example, pyrimidine derivatives are utilized as exquisite sensing materials in optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes (Jindal & Kaur, 2021). In optoelectronics, the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valued for creating novel materials for organic light-emitting diodes (OLEDs) and other electronic devices (Lipunova et al., 2018).

Agriculture and Veterinary Medicine

In agriculture, benzimidazole fungicides are crucial for their specific inhibitory action against microtubule assembly, demonstrating the extensive application of these compounds beyond human medicine into plant protection and veterinary use (Davidse, 1986).

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanylmethyl)-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4S/c1-11-5-4-8-20-9-12(17-15(11)20)10-21-16-18-13-6-2-3-7-14(13)19-16/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXFURHOPQBJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.